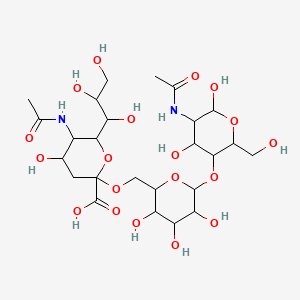
2,3-Butanediamine, (R*,R*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is known for its optical activity and is used in various chemical and industrial applications. This compound is particularly significant due to its stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione (diacetyl) using a chiral catalyst. One common method is the asymmetric hydrogenation of diacetyl in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired chiral diamine.
Industrial Production Methods
Industrial production of (2R,3R)-(+)-2,3-butanediamine dihydrochloride often involves the use of biocatalysts. Microorganisms such as Rhodococcus erythropolis have been engineered to produce this compound through fermentation processes. The biocatalytic route is advantageous due to its high enantioselectivity and environmentally friendly nature .
化学反応の分析
Types of Reactions
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-butanedione.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: 2,3-Butanedione
Reduction: 2,3-Butanediol
Substitution: Various substituted butanediamine derivatives
科学的研究の応用
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of other fine chemicals.
作用機序
The mechanism of action of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.
類似化合物との比較
Similar Compounds
- (2S,3S)-(-)-2,3-Butanediamine dihydrochloride
- Meso-2,3-Butanediamine dihydrochloride
- (2R,3R)-2,3-Butanediol
Uniqueness
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is unique due to its high enantioselectivity and optical purity. Unlike its meso and (2S,3S) counterparts, this compound exhibits distinct reactivity and selectivity in chiral synthesis, making it highly valuable in the production of enantiomerically pure substances .
特性
CAS番号 |
52165-57-8 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC名 |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
InChIキー |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
異性体SMILES |
C[C@H]([C@@H](C)N)N |
正規SMILES |
CC(C(C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


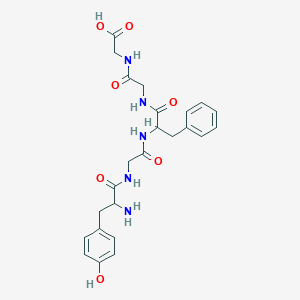
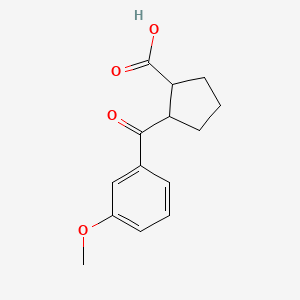


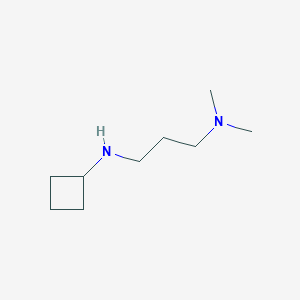
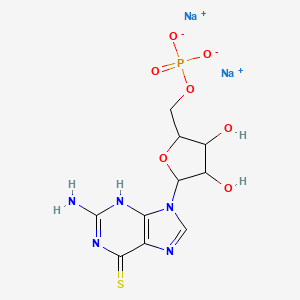
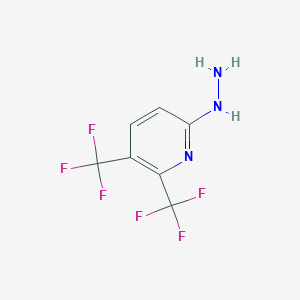

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

